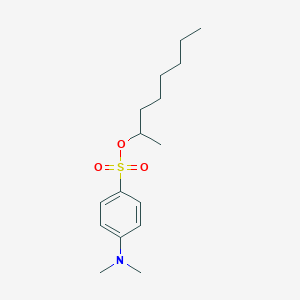
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a chemical compound with the molecular formula C16H27NO3S. It is known for its unique structure, which includes a dimethylamino group, an octan-2-yloxy group, and a sulfonyl group attached to an aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is reacted with dimethyl sulfate to introduce the dimethylamino group.
Formation of the Octan-2-yloxy Group: The next step involves the reaction of the intermediate with octan-2-ol in the presence of a suitable catalyst to form the octan-2-yloxy group.
Introduction of the Sulfonyl Group: Finally, the compound is treated with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial methods also include purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to an aniline ring.
N,N-Diethylaniline: Similar to N,N-Dimethylaniline but with ethyl groups instead of methyl groups.
N,N-Dimethyl-4-methoxyaniline: Contains a methoxy group instead of an octan-2-yloxy group.
Uniqueness
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is unique due to the presence of the octan-2-yloxy and sulfonyl groups, which impart distinct chemical and biological properties compared to its simpler analogs. These structural features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
61165-55-7 |
|---|---|
Fórmula molecular |
C16H27NO3S |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
octan-2-yl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-5-6-7-8-9-14(2)20-21(18,19)16-12-10-15(11-13-16)17(3)4/h10-14H,5-9H2,1-4H3 |
Clave InChI |
PZJRVULQHBKVNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















